molecular formula C25H33N3O2 B3758146 N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B3758146
M. Wt: 407.5 g/mol
InChI Key: PKARUHINDYUYQJ-UHFFFAOYSA-N
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Description

“N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide” is a synthetic organic compound. Its structure includes a piperazine ring, an acetamide group, and a diphenylethyl moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-19(2)13-15-28-16-14-26-25(30)23(28)17-24(29)27-18-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKARUHINDYUYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a diacid or its derivative to form the piperazine ring.

    Introduction of the Acetamide Group: Reacting the piperazine intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Diphenylethyl Group: Using a Friedel-Crafts alkylation reaction to attach the diphenylethyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the acetamide group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide” can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, or have other pharmacological activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action of “N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide” would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, altering their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential pharmacological properties. Its structure may confer unique binding properties, metabolic stability, or bioavailability compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 2
N-(2,2-diphenylethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

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